6-((3-fluorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine
Description
Properties
IUPAC Name |
6-(3-fluorophenyl)sulfonyl-5,7-dihydropyrrolo[3,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN3O2S/c13-10-2-1-3-11(4-10)19(17,18)16-6-9-5-14-8-15-12(9)7-16/h1-5,8H,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHBYRHJLWNQZRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CN=CN=C2CN1S(=O)(=O)C3=CC=CC(=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Structural Variations
The pyrrolo[3,4-d]pyrimidine core is shared among derivatives, but substituents at positions 2, 4, 6, and 7 dictate pharmacological properties. Key analogues include:
Key Observations :
- Sulfonyl vs.
- Chlorinated Derivatives : 2,4-Dichloro substitutions (e.g., 6-benzyl-2,4-dichloro) improve reactivity for further functionalization but may reduce solubility .
- Zopiclone Analogues : Despite structural similarities (fused pyrrolo-pyrimidine), substitutions like piperazinecarboxylate shift activity from kinase inhibition to CNS modulation .
ATR Inhibition Profile
- 7,7-Dimethyl Derivative : Demonstrated potent ATR inhibition (IC₅₀ = 12 nM) and selectivity over related kinases (ATM, DNA-PK) .
- Unsubstituted Core (6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine) : Lacks significant activity, highlighting the necessity of substituents for target engagement .
- Target Compound : Predicted to exhibit enhanced ATR inhibition due to sulfonyl group’s ability to form hydrogen bonds with kinase active sites, analogous to sulfonamide-containing inhibitors .
Other Targets
- Eszopiclone: A pyrrolo[3,4-b]pyrazine derivative with 5-chloro-2-pyridinyl and methylpiperazine groups, acting as a sedative via GABA receptors . This underscores how minor structural changes (pyrimidine vs. pyrazine) alter biological targets.
Physicochemical Properties
Notes:
- Chlorinated analogues exhibit higher lipophilicity, which may enhance membrane permeability but reduce bioavailability .
Q & A
Q. What are the standard synthetic routes for preparing 6-((3-fluorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine?
The synthesis typically involves multi-step reactions, starting with functionalization of the pyrrolo[3,4-d]pyrimidine core. Key steps include sulfonylation using 3-fluorophenylsulfonyl chloride under controlled conditions (e.g., anhydrous solvent, inert atmosphere). Temperature optimization (0–25°C) and stoichiometric ratios are critical to avoid byproducts like over-sulfonylated derivatives. Purification often employs column chromatography or recrystallization .
Q. How is the molecular structure of this compound characterized?
Structural confirmation requires a combination of spectroscopic methods:
- NMR : H and C NMR identify proton environments and carbon connectivity, distinguishing the sulfonyl and fluorophenyl groups.
- LCMS : Validates molecular weight (e.g., [M+H]+ peaks) and purity (e.g., >95% by HPLC) .
- IR Spectroscopy : Confirms sulfonyl (S=O stretch ~1350–1150 cm) and aromatic C-F bonds (~1250 cm) .
Q. What are the known biological targets or activities of pyrrolo[3,4-d]pyrimidine derivatives?
This class exhibits kinase inhibition (e.g., ATR kinase) and enzyme modulation (e.g., FAAH inhibitors). The 3-fluorophenylsulfonyl group enhances target binding via hydrophobic interactions and electron-withdrawing effects. Preclinical studies highlight potential in oncology and neurodegenerative diseases .
Advanced Research Questions
Q. How can substituent effects on the pyrrolo[3,4-d]pyrimidine core be systematically studied to optimize bioactivity?
- Structure-Activity Relationship (SAR) : Synthesize analogs with varied substituents (e.g., chloro, methyl, or methoxy groups) at the 2-, 4-, or 6-positions.
- Computational Modeling : Use docking studies to predict interactions with targets like FAAH or kinases. For example, electron-deficient groups (e.g., sulfonyl) improve binding to ATP pockets .
- In Vitro Assays : Compare IC values across analogs to identify potency trends .
Q. What experimental strategies resolve contradictions in reported solubility or stability data for this compound?
- Controlled Replication : Reproduce experiments under standardized conditions (e.g., pH 7.4 buffer for solubility tests).
- Advanced Analytics : Use dynamic light scattering (DLS) to assess aggregation or degradation in solution.
- Cross-Validation : Compare data across orthogonal methods (e.g., NMR stability assays vs. HPLC purity checks) .
Q. How can reaction yields be improved during scale-up synthesis while maintaining purity?
- Process Optimization : Replace batch reactors with continuous flow systems to enhance mixing and heat transfer.
- Catalyst Screening : Test palladium or copper catalysts for Suzuki couplings or sulfonylation steps.
- In-Line Monitoring : Implement PAT (Process Analytical Technology) tools like FTIR to track reaction progression .
Q. What methodologies identify off-target effects or toxicity in preclinical studies?
- Panel Screening : Use broad-spectrum kinase or GPCR assays to detect unintended interactions.
- Metabolite Profiling : Identify reactive metabolites via liver microsome assays or LC-HRMS.
- In Vivo Toxicity : Assess organ-specific effects (e.g., hepatotoxicity) using histopathology and serum biomarkers .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
